Psb-SB-487 -

Psb-SB-487

Catalog Number: EVT-10957127
CAS Number:
Molecular Formula: C26H32O4
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Psb-SB-487 is synthesized through a multi-step process involving the functionalization of coumarin derivatives. Key steps in its synthesis include:

  1. Starting Materials: The synthesis typically begins with commercially available coumarin derivatives.
  2. Reactions: Various chemical reactions, such as alkylation, acylation, and hydroxylation, are employed to introduce specific substituents onto the coumarin backbone.
  3. Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Specific reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol, which facilitate the solubility and reactivity of the intermediates .

Molecular Structure Analysis

Structure and Data

The molecular structure of Psb-SB-487 features a chromenone framework with multiple substituents that contribute to its pharmacological properties. The key structural characteristics include:

  • Core Structure: A chromenone moiety that provides the foundational framework.
  • Functional Groups: Hydroxy groups and alkyl chains that enhance solubility and receptor binding affinity.

The molecular weight of Psb-SB-487 is approximately 408.53 g/mol. Its solubility profile indicates it dissolves well in DMSO at concentrations up to 25 mg/mL .

Chemical Reactions Analysis

Reactions and Technical Details

Psb-SB-487 undergoes various chemical reactions that are crucial for its biological activity:

  1. Binding Affinity: The compound interacts with GPR55, leading to inhibition of receptor activation.
  2. Metabolic Stability: Studies indicate that Psb-SB-487 exhibits metabolic stability, which is essential for its potential therapeutic applications.
  3. In vitro Assays: Various assays have been conducted to evaluate the efficacy of Psb-SB-487 as a GPR55 antagonist, providing insights into its mechanism of action.

These reactions are critical for understanding how Psb-SB-487 functions at a molecular level and its potential interactions within biological systems .

Mechanism of Action

Process and Data

The mechanism by which Psb-SB-487 exerts its effects involves:

  1. Antagonism of GPR55: By binding to GPR55, Psb-SB-487 prevents the receptor from activating downstream signaling pathways typically triggered by endogenous ligands.
  2. Physiological Effects: This antagonistic action may result in modulation of pain perception, anti-inflammatory effects, and other physiological responses associated with cannabinoid signaling.

Research indicates that this mechanism could be beneficial in treating conditions such as chronic pain and inflammatory diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Psb-SB-487 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in organic solvents like DMSO; limited solubility in water.
  • Stability: Stable under recommended storage conditions (-20°C for powder; -80°C for solutions) for extended periods (up to three years for powder) .

These properties are essential for laboratory handling and formulation in potential therapeutic applications.

Applications

Scientific Uses

Psb-SB-487 holds promise in various scientific applications:

  1. Pharmacological Research: As a GPR55 antagonist, it is used to study the role of this receptor in various physiological processes.
  2. Drug Development: Potential development as a therapeutic agent for managing pain and inflammation.
  3. Biochemical Assays: Utilized in assays aimed at understanding cannabinoid signaling pathways.

The ongoing research into Psb-SB-487 underscores its significance in advancing our understanding of cannabinoid receptors and their therapeutic potential .

Receptor Pharmacology and Target Engagement

GPR55 Antagonism Mechanisms

Psb-SB-487 (7-(1,1-Dimethyloctyl)-5-hydroxy-3-(2-hydroxybenzyl)-2H-chromen-2-one) is a coumarin-derived compound that functions as a potent antagonist of the G protein-coupled receptor 55 (GPR55). Its mechanism involves high-affinity binding to GPR55, inhibiting activation by the endogenous ligand lysophosphatidylinositol. The compound achieves half-maximal inhibitory concentration (IC₅₀) values of 0.113 μM in β-arrestin recruitment assays, demonstrating significant disruption of GPR55-mediated signaling pathways [1] [3] [4].

Allosteric Modulation vs. Orthosteric Binding

Psb-SB-487 exhibits distinct binding behavior depending on its structural features. Derivatives with extended alkyl chains (e.g., the 7-(1,1-dimethyloctyl) group) act as allosteric modulators, binding to a site distinct from the orthosteric ligand pocket. This allosteric binding induces conformational changes that destabilize GPR55 activation without competing directly with lysophosphatidylinositol. In contrast, 7-unsubstituted coumarin analogs (e.g., Psb-SB-489) function as competitive orthosteric antagonists, directly occupying the lysophosphatidylinositol binding site [1] [8]. The allosteric mechanism of Psb-SB-487 enhances receptor subtype selectivity and sustains longer inhibitory effects due to slower dissociation kinetics [8].

Ligand-Receptor Binding Kinetics

The binding kinetics of Psb-SB-487 reveal a slow dissociation rate (k_off = 0.12 min⁻¹), conferring an extended residence time of approximately 8.3 minutes on GPR55. This prolonged binding underlies its sustained functional antagonism. Association rates (k_on) occur at 1.7 × 10⁴ M⁻¹s⁻¹, reflecting efficient target engagement. Such kinetic parameters are critical for predicting in vivo efficacy, as prolonged residence time correlates with durable suppression of GPR55 activity in physiological systems [9].

Table 1: Binding Kinetics of Psb-SB-487 at GPR55

ParameterValueMethod
IC₅₀ (Antagonism)0.113 μMβ-Arrestin recruitment assay
k_on (Association)1.7 × 10⁴ M⁻¹s⁻¹Radioligand displacement
k_off (Dissociation)0.12 min⁻¹Kinetic fluorescence assay
Residence Time8.3 minutesCalculated (1/k_off)

Selectivity Profiling Across Cannabinoid-Related Receptors

Differential Inhibition at GPR55 vs. GPR18

Psb-SB-487 displays >110-fold selectivity for GPR55 over the related orphan receptor GPR18. While it inhibits GPR55 with an IC₅₀ of 0.113 μM, antagonism at GPR18 requires significantly higher concentrations (IC₅₀ = 12.5 μM). This selectivity arises from structural differences in the allosteric binding pockets of these receptors. Molecular modeling indicates that the 7-(1,1-dimethyloctyl) sidechain of Psb-SB-487 optimally engages hydrophobic subpockets unique to GPR55, while steric clashes occur at GPR18 [1] [4] [7].

Partial Agonist Activity at Cannabinoid Receptor Type 2 Receptors

Despite its selectivity for GPR55, Psb-SB-487 exhibits off-target activity at the cannabinoid receptor type 2 receptor. It acts as a partial agonist at cannabinoid receptor type 2 receptors with a binding affinity (Ki) of 0.292 μM. Functional assays show it elicits 40–60% of the maximal response of full cannabinoid receptor type 2 agonists (e.g., CP55,940). This activity is attributed to structural similarities between coumarin-based ligands and classical cannabinoid scaffolds. Crucially, Psb-SB-487 has negligible affinity for cannabinoid receptor type 1 receptors (Ki > 1 μM), minimizing central nervous system side effects [3] [4] [5].

Table 2: Selectivity Profile of Psb-SB-487 Across Key Receptors

ReceptorAffinity (IC₅₀/Ki)ActivityFold-Selectivity vs. GPR55
GPR550.113 μM (IC₅₀)Full antagonist1 (Reference)
GPR1812.5 μM (IC₅₀)Weak antagonist110-fold lower potency
Cannabinoid receptor type 2 receptor0.292 μM (Ki)Partial agonist2.6-fold lower affinity
Cannabinoid receptor type 1 receptor>1 μM (Ki)Inactive>8.8-fold lower affinity

Functional Antagonism in Cellular Systems

Inhibition of GPR55-Mediated Intracellular Signaling

In Chinese hamster ovary cells expressing recombinant human GPR55, Psb-SB-487 dose-dependently suppresses lysophosphatidylinositol-induced signaling. Key inhibited pathways include:

  • Calcium mobilization: Prevents inositol trisphosphate receptor-mediated Ca²⁺ release (95% inhibition at 1 μM) [1].
  • ERK1/2 phosphorylation: Blocks extracellular signal-regulated kinases 1/2 activation, a downstream effector of the RhoA/ROCK pathway (IC₅₀ = 0.32 μM) [1] [7].
  • β-Arrestin recruitment: Inhibits lysophosphatidylinositol-triggered β-arrestin translocation (IC₅₀ = 0.113 μM), confirming biased antagonism [1] [3].

Impact on Downstream Effector Pathways

The antagonism of GPR55 by Psb-SB-487 disrupts multiple disease-relevant cellular processes:

  • Cancer proliferation: Suppresses lysophosphatidylinositol-induced proliferation in triple-negative breast cancer cell lines (MDA-MB-231) by blocking GPR55-driven cyclin D1 upregulation [1] [6].
  • Neuroinflammation modulation: Reduces microglial activation in primary murine microglia by inhibiting GPR55-dependent nuclear factor kappa B translocation and pro-inflammatory cytokine release (interleukin-1β, tumor necrosis factor-α) [6] [7].
  • Metabolic regulation: Reverses lysophosphatidylinositol-mediated impairment of glucose-stimulated insulin secretion in pancreatic β-cells, supporting therapeutic potential in diabetes [1] [4].

Mechanistically, these effects arise from Psb-SB-487’s ability to stabilize inactive conformations of GPR55, preventing Gα₁₃ protein coupling and subsequent activation of phospholipase C and Rho GTPases [1] [8].

Properties

Product Name

Psb-SB-487

IUPAC Name

5-hydroxy-3-[(2-hydroxyphenyl)methyl]-7-(2-methylnonan-2-yl)chromen-2-one

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C26H32O4/c1-4-5-6-7-10-13-26(2,3)20-16-23(28)21-15-19(25(29)30-24(21)17-20)14-18-11-8-9-12-22(18)27/h8-9,11-12,15-17,27-28H,4-7,10,13-14H2,1-3H3

InChI Key

YNWOMOUVWNKICO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C)C1=CC(=C2C=C(C(=O)OC2=C1)CC3=CC=CC=C3O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.